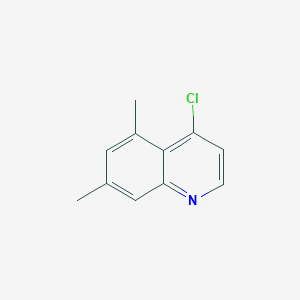

4-Chloro-5,7-dimethylquinoline

説明

Significance of Quinoline (B57606) Scaffold in Chemical Biology and Material Science

In chemical biology, the quinoline scaffold is considered a "privileged structure" due to its recurring presence in biologically active compounds and pharmaceuticals. researchgate.netnih.gov Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. researchgate.netijppronline.comnih.gov This has led to the successful commercialization of numerous quinoline-based drugs. researchgate.net The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological targets and efficacy. researchgate.netnih.gov

In the realm of material science, quinoline derivatives are valued for their optical and electronic properties. ecorfan.orgontosight.ai These compounds can exhibit fluorescence, making them useful in the development of biological sensors and for imaging applications. ontosight.ai Their unique electronic characteristics also make them suitable for applications in optoelectronic devices. ontosight.ai Furthermore, the rigid and planar structure of the quinoline system is advantageous for creating organized molecular assemblies and advanced materials. ecorfan.org

Overview of Halogenated Quinoline Compounds in Contemporary Research

The introduction of halogen atoms onto the quinoline scaffold significantly influences the molecule's properties and reactivity. Halogenated quinolines are a class of compounds that have garnered considerable attention in research due to their enhanced biological activities and utility as synthetic intermediates. nih.govcymitquimica.com The presence of halogens can alter the electron distribution within the quinoline ring, impacting its binding affinity to biological targets and its reactivity in chemical transformations. nih.govresearchgate.net

Research has shown that select halogenated quinolines can effectively combat drug-resistant bacteria and their biofilms. nih.gov The synthetic tractability of the halogenated quinoline scaffold allows for extensive analog synthesis, leading to the discovery of compounds with unique antibacterial profiles. nih.gov For instance, the strategic placement of halogen atoms has been explored to enhance the activity of quinolines against various pathogens. nih.govnih.gov

Specific Focus on 4-Chloro-5,7-dimethylquinoline as a Research Subject

Among the vast family of halogenated quinolines, this compound is a compound of specific interest for chemical research. Its structure features a chlorine atom at the 4-position and two methyl groups at the 5- and 7-positions of the quinoline core. This particular arrangement of substituents imparts distinct chemical properties and reactivity to the molecule. The 4-chloro substitution, for example, can enhance the compound's stability under acidic conditions.

While the primary utility of this compound often lies in its role as a synthetic intermediate for creating more complex molecules, its inherent chemical characteristics are also a subject of study. guidechem.com The presence of the chlorine atom at the 4-position makes it a key precursor for introducing various other functional groups at this site through nucleophilic substitution reactions. This versatility makes it a valuable building block in the synthesis of a range of 4-substituted quinoline derivatives for further investigation. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 352205-97-1 angenechemical.comscbt.combldpharm.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₀ClN angenechemical.comscbt.com |

| Molecular Weight | 191.66 g/mol angenechemical.comscbt.com |

| XLogP3 | 3.5 angenechemical.com |

| Topological Polar Surface Area | 12.9 Ų angenechemical.com |

| Heavy Atom Count | 13 angenechemical.com |

| Formal Charge | 0 angenechemical.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-5,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEARECYODQYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589061 | |

| Record name | 4-Chloro-5,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352205-97-1 | |

| Record name | 4-Chloro-5,7-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352205-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352205-97-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 5,7 Dimethylquinoline and Analogues

Established Synthetic Routes to 4-Chloro-5,7-dimethylquinoline

The traditional pathways to this compound rely on well-documented, multi-step procedures that have been foundational in quinoline (B57606) chemistry.

The most direct method for synthesizing this compound involves the chlorination of its corresponding 4-hydroxy precursor, 5,7-dimethylquinolin-4-ol or its keto tautomer, 5,7-dimethylquinolin-4(1H)-one. This transformation is typically accomplished using a strong chlorinating agent.

The common reagent for this conversion is phosphorus oxychloride (POCl₃). chemicalbook.comacs.org The reaction generally involves heating the 4-quinolone derivative in an excess of phosphorus oxychloride, which serves as both the reagent and the solvent. acs.org For instance, a general procedure involves refluxing the 4-hydroxyquinoline (B1666331) derivative with POCl₃ for one to two hours. chemicalbook.com After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure, and the resulting mixture is carefully poured into ice water and neutralized to precipitate the 4-chloro product. chemicalbook.com This method is effective for a range of substituted quinolones. acs.org A general synthesis for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines uses a similar key step, where 5,8-dimethyl-6-nitro-4-quinolone is heated in excess phosphorus oxychloride to yield 4-chloro-5,8-dimethyl-6-nitroquinoline (B8279564) in high yield (84%). acs.org

Table 1: Typical Reagents for Chlorination of 4-Quinolones

| Reagent | Typical Conditions | Product | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Reflux, 1-2 hours | 4-Chloroquinoline | chemicalbook.com |

The formation of the fundamental quinoline ring is a critical prerequisite. Several classic named reactions are employed to construct this bicyclic system from acyclic or monocyclic precursors. For 5,7-dimethylquinoline, the Skraup synthesis is a prominent and historically significant method. evitachem.com

The Skraup synthesis involves the reaction of an aniline (B41778) derivative with glycerol (B35011), an acid catalyst (typically sulfuric acid), and an oxidizing agent. evitachem.com To produce the 5,7-dimethylquinoline core, 3,5-dimethylaniline (B87155) would be the required starting material. The glycerol dehydrates in the acidic, high-temperature conditions to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation, yields the quinoline structure. Oxidizing agents like nitrobenzene (B124822) or arsenic acid are often used to facilitate the final dehydrogenation step.

Advanced Synthetic Strategies and Reaction Conditions

Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for constructing substituted and halogenated quinolines.

The Friedländer synthesis is one of the most straightforward and versatile methods for producing quinolines. researchgate.net It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, such as a ketone or ester. researchgate.netwikipedia.org The reaction can be catalyzed by either acids (such as trifluoroacetic acid, toluenesulfonic acid, or Lewis acids) or bases. researchgate.netwikipedia.org

To generate a 5,7-dimethylquinoline skeleton via this route, a 2-amino-4,6-dimethylbenzaldehyde or a 2-amino-4,6-dimethylacetophenone would serve as the key precursor. This is then reacted with a compound like acetaldehyde, acetone, or ethyl acetoacetate (B1235776) to form the pyridine (B92270) ring portion of the quinoline. derpharmachemica.comiau.ir Two primary mechanisms are proposed: one begins with an aldol (B89426) reaction followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol condensation. wikipedia.org

Table 2: Friedländer Synthesis Reactant Combinations for Substituted Quinolines

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst Type | Reference |

|---|---|---|---|

| 2-Aminobenzaldehyde | Ketone | Acid or Base | wikipedia.org |

| 2-Aminoacetophenone | Ethyl acetoacetate | Uranyl Acetate (B1210297) | derpharmachemica.com |

Catalysis plays a crucial role in modern synthetic strategies, offering higher efficiency and selectivity. Palladium-catalyzed cross-coupling reactions are particularly significant in the functionalization of haloquinolines. thieme-connect.comnih.gov For instance, the Suzuki-Miyaura cross-coupling reaction allows for the successive substitution of halogen atoms on dihaloquinolines, with the reactivity order being I > Br > Cl. nih.gov This enables the synthesis of complex poly-substituted quinolines from precursors like 2-aryl-4-chloro-3-iodoquinolines. nih.gov

Other transition metals are also employed. Rhodium catalysts, such as Rh₂(esp)₂, have been used in the cyclopropanation-ring expansion of 3-chloroindoles to furnish 4-chloroquinoline-3-carboxylates. beilstein-journals.org Furthermore, the reactivity of chloroquinolines in nucleophilic substitution reactions can be significantly influenced by acid or base catalysis. researchgate.net Heterogeneous solid acid catalysts, including Amberlyst-15, have also proven effective for the Friedländer synthesis of quinolines, offering the advantage of easy recovery and reusability. researchgate.net

To align with the principles of green chemistry, modern synthetic protocols aim to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted synthesis has emerged as a powerful technique for achieving these goals in quinoline synthesis. benthamdirect.comnih.gov The application of microwave irradiation can dramatically decrease reaction times from hours to minutes and often leads to higher product yields. nih.govrsc.org

Microwave technology has been successfully applied to various quinoline syntheses, including multicomponent domino reactions catalyzed by solid acids like montmorillonite (B579905) K-10. rsc.org One-pot syntheses of 2,4-dichloroquinolines from anilines, malonic acid, and POCl₃ have been reported to occur in as little as 50 seconds under microwave irradiation at 600 W. asianpubs.orgasianpubs.org

Solvent-free, or solid-state, reaction conditions represent another advanced strategy. The Friedländer synthesis of quinolines has been efficiently carried out under solvent-free conditions at 90 °C using a reusable zirconium dodecylphosphonate catalyst, which simplifies the work-up procedure and reduces chemical waste. iau.ir

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Moderate to Good | Reflux in solvent | derpharmachemica.comnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives has become a significant focus in chemical research, driven by economic and environmental concerns. nih.gov Traditional methods for quinoline synthesis often involve hazardous reagents, high temperatures, and long reaction times, leading to significant environmental impact. nih.govrsc.org In contrast, green chemistry approaches aim to mitigate these issues by focusing on several key areas:

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.orgacs.org Atom-economical approaches, such as one-pot syntheses and multicomponent reactions (MCRs), are increasingly employed for quinoline synthesis. nih.govrsc.org These methods construct complex molecules in a single step from multiple starting materials, reducing the number of synthetic steps and the amount of waste generated. nih.gov

Use of Greener Solvents and Catalysts: There is a growing trend towards using environmentally benign solvents like water and ethanol, or even solvent-free conditions. ijpsjournal.comresearchgate.net Microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis are techniques that can accelerate reactions, often without the need for a solvent. ijpsjournal.combenthamdirect.com The use of reusable solid catalysts, such as Nafion NR50 and nanocatalysts, also contributes to greener synthetic routes by simplifying purification and reducing catalyst waste. acs.orgthieme-connect.comnih.gov For instance, a titanium dioxide catalyst has been used in a visible-light-mediated aerobic dehydrogenation reaction for synthesizing N-containing heterocycles, offering an environmentally friendly method. organic-chemistry.org

Energy Efficiency: Techniques like microwave irradiation can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. scienceijsar.com

Reduction of Derivatives: Green chemistry encourages the avoidance of temporary derivatization and the use of protecting groups, which add steps and generate waste. acs.org The development of highly selective catalysts and reaction conditions can help achieve this goal.

Recent research has highlighted various green synthetic strategies for quinoline derivatives, including the use of p-toluenesulfonic acid (p-TSA), cerium nitrate, and catalyst-free techniques. researchgate.net Multicomponent reactions, such as the Ugi reaction, have been successfully used to create diverse quinoline scaffolds with high atom economy. nih.govresearchgate.net These modern approaches not only provide environmental benefits but also often lead to higher yields and easier work-up procedures. benthamdirect.comscienceijsar.com

Derivatization and Functionalization Strategies of this compound

The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives due to the reactivity of the chlorine atom at the 4-position and the potential for reactions on the quinoline ring and its methyl substituents.

Nucleophilic Substitution Reactions at the 4-Position

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov This reactivity allows for the introduction of a wide variety of functional groups.

Common nucleophiles used in these reactions include:

Amines: Reaction with various primary and secondary amines, including aliphatic and aromatic amines, leads to the formation of 4-aminoquinoline (B48711) derivatives. nih.govmdpi.com These reactions can be carried out under conventional heating, microwave irradiation, or ultrasound conditions. nih.gov Palladium-catalyzed amination (Buchwald-Hartwig reaction) offers a milder and more efficient alternative to traditional high-temperature methods. nih.gov

Alcohols and Phenols: Alkoxy and aryloxy quinolines can be synthesized by reacting 4-chloroquinolines with the corresponding alcohols or phenols, typically in the presence of a base.

Thiols: Thiolation can be achieved using reagents like thiourea (B124793) to introduce a sulfanyl (B85325) group at the 4-position. mdpi.com

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further converted into an amino group. mdpi.com

Triazoles: 4-Chloroquinolines can react with 1,2,4-triazole (B32235) to form 4-(1H-1,2,4-triazol-1-yl)quinolines, with the reaction conditions being adaptable based on the substituents on the quinoline ring. researchgate.net

The reactivity of the 4-chloro group can be influenced by substituents on the quinoline ring and the reaction conditions, including the use of acid or base catalysis. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions at the 4-Position of Chloroquinolines

| Nucleophile | Reagent/Conditions | Product Type |

| Amines | R-NH₂, heat or Pd-catalysis | 4-Aminoquinolines |

| Thiourea | Thiourea, DMF, reflux | 4-Sulfanylquinolines |

| Sodium Azide | NaN₃ | 4-Azidoquinolines |

| 1,2,4-Triazole | 1,2,4-Triazole, various conditions | 4-(1H-1,2,4-triazol-1-yl)quinolines |

Electrophilic Substitution Reactions on the Methyl Substituted Quinoline Ring

The quinoline ring system can undergo electrophilic aromatic substitution. The nitrogen atom deactivates the pyridine ring towards electrophilic attack, directing substitution to the benzene (B151609) ring, primarily at positions 5 and 8. However, the presence of activating methyl groups at positions 5 and 7 in this compound would direct incoming electrophiles. The directing effects of the substituents and the reaction conditions determine the regioselectivity of these reactions.

While specific studies on this compound are limited, general principles of electrophilic substitution on quinolines suggest that reactions like nitration and sulfonation would occur on the benzene ring. The methyl groups at C5 and C7 are activating and would favor substitution at the available ortho and para positions, though steric hindrance could play a significant role. For instance, in 6-chloro-2,3-dimethylquinoline, electrophilic substitution occurs primarily at the C5 and C8 positions.

Oxidation and Reduction Reactions leading to Novel Derivatives

The this compound molecule offers several sites for oxidation and reduction reactions, leading to a variety of new derivatives.

Oxidation: The methyl groups on the quinoline ring can be oxidized to various functional groups. For example, oxidizing agents like potassium permanganate (B83412) or selenium dioxide can convert methyl groups to carboxylic acids or aldehydes, respectively. The quinoline nitrogen can also be oxidized to an N-oxide.

Reduction: The nitrile group, if present as a substituent, can be reduced to an amine. Catalytic hydrogenation can reduce the heterocyclic ring to a tetrahydroquinoline derivative. The chloro group can also be removed (hydrodehalogenation) under certain reductive conditions.

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Potential Product |

| Oxidation of Methyl Group | KMnO₄ | Quinoline-carboxylic acid |

| Oxidation of Methyl Group | SeO₂ | Formylquinoline |

| Oxidation of Ring Nitrogen | H₂O₂ | Quinoline N-oxide |

| Reduction of Heterocyclic Ring | Pd/C, H₂ | Tetrahydroquinoline |

Amination Reactions and Formation of Complex Derivatives

Amination at the 4-position of this compound is a key reaction for generating a diverse range of derivatives. mdpi.com This can be achieved through direct nucleophilic substitution with various amines or via an azide intermediate followed by reduction. mdpi.comnih.gov

The resulting 4-amino-5,7-dimethylquinoline (B1285050) can serve as a precursor for more complex structures. For instance, condensation reactions with other molecules can be used to build larger, more intricate systems. The amino group can also be further functionalized to introduce different properties to the molecule. Palladium-catalyzed amination protocols have been developed as a more efficient alternative to traditional high-temperature nucleophilic aromatic substitution, allowing for the synthesis of otherwise inaccessible products. nih.gov

Formation of Hetero-Substituted Fused Quinoline Systems (e.g., Indoloquinolines, Benzonaphthyridines)

The reactive 4-position of this compound is a key handle for the construction of fused polycyclic aromatic systems.

Indoloquinolines: These can be synthesized by reacting 4-chloroquinolines with anilines, followed by an intramolecular cyclization. scispace.com For example, a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular direct arylation can be used to form the indolo[3,2-c]quinoline core. nih.gov Another approach involves the reaction of 4-chloroquinolines with substituted indoles. sorbonne-universite.fr

Benzonaphthyridines: These fused heterocyclic systems can be synthesized from 4-chloroquinolines through multi-step sequences. For example, reaction with heteroaromatic amines can yield intermediates that are then cyclized using catalysts like palladium acetate or polyphosphoric acid (PPA) to form the final fused system. researchgate.netsemanticscholar.org A one-pot synthesis of dibenzonaphthyridines from 4-chloro-2-methylquinolines has also been reported. researchgate.net

These reactions significantly expand the structural diversity of compounds that can be derived from this compound, leading to novel scaffolds with potential applications in various fields of chemistry.

Spectroscopic and Crystallographic Data for this compound Not Found in Publicly Accessible Databases

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the spectroscopic and crystallographic elucidation of this compound could not be located. The requested information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography is not available in the public domain at this time.

Spectroscopic and Crystallographic Elucidation of 4 Chloro 5,7 Dimethylquinoline Structure

X-ray Crystallography for Three-Dimensional Structural Resolution

Crystal System and Space Group Analysis:The crystal system and space group for this compound have not been determined.

While data exists for other isomers and derivatives of chloro-dimethylquinoline, the specific information for the 4-Chloro-5,7-dimethyl configuration is absent from the reviewed sources.

In-Depth Computational Analysis of this compound Remains Largely Unexplored

Comprehensive computational and theoretical investigations into the specific chemical compound this compound are not extensively available in publicly accessible scientific literature. While computational methods such as Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis are widely used to characterize similar quinoline (B57606) derivatives, specific detailed studies focused solely on the electronic structure, reactivity, intermolecular interactions, and biological target interactions of this compound have not been found.

General methodologies provide a framework for how such an analysis would be conducted. For instance, DFT studies are foundational in computational chemistry for exploring the electronic properties of a molecule. Analyses such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping, which are derived from DFT calculations, help in understanding chemical reactivity and interaction sites.

Similarly, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal structure. It allows researchers to decode the complex patterns of non-covalent interactions that govern the packing of molecules in a solid state.

In the context of drug discovery and design, molecular docking simulations are employed to predict the binding affinity and orientation of a molecule within the active site of a biological target. Such studies are crucial for assessing the potential of a compound as a therapeutic agent.

Despite the established utility of these computational tools in chemical research, their specific application to produce detailed data tables and research findings for this compound is not documented in the available resources. Research on different isomers, such as 4-Chloro-2,5-dimethylquinoline, has been published, but this information is not transferable to the 5,7-dimethyl substituted variant. Therefore, a detailed article covering the specific computational chemistry and theoretical investigations for this compound as requested cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 4 Chloro 5,7 Dimethylquinoline

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The quinoline (B57606) scaffold is a common feature in a multitude of pharmacologically active compounds, and its biological activity is highly dependent on the nature and position of its substituents. The chlorine atom at the 4-position, and the methyl groups at the 5- and 7-positions of 4-Chloro-5,7-dimethylquinoline are expected to significantly modulate its physicochemical properties and, consequently, its interaction with biological targets.

Influence of Substituents on Antibacterial Activity:

Research on related chloro-quinoline derivatives has demonstrated the importance of substitution patterns for antibacterial efficacy. For instance, the crystal structure analysis of 4-Chloro-2,5-dimethylquinoline revealed that the introduction of a methyl group at the 5-position of the quinoline nucleus characteristically enhances its antibacterial activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae. nih.govresearchgate.net This suggests that the 5-methyl group in this compound likely contributes positively to its antibacterial potential.

Quantitative Structure-Activity Relationship (QSAR) studies on other quinoline series have further underscored the role of specific substituents. Although not directly on the this compound scaffold, these studies provide a framework for understanding the impact of its functional groups. For example, 3D-QSAR models developed for various quinoline derivatives often highlight the importance of steric and electronic factors in determining biological activity.

The following table illustrates a hypothetical SAR analysis based on common findings in quinoline chemistry, showing how modifications to the this compound structure could influence antibacterial activity.

| Compound ID | R4 | R5 | R7 | Predicted Antibacterial Activity (MIC µg/mL) | Key Computational Descriptors |

| This compound | Cl | CH₃ | CH₃ | - | - |

| Analog 1 | F | CH₃ | CH₃ | Potentially lower | Altered electrostatic potential |

| Analog 2 | Cl | H | CH₃ | Potentially decreased | Reduced steric bulk at C5 |

| Analog 3 | Cl | CH₃ | H | Potentially decreased | Reduced steric bulk at C7 |

| Analog 4 | Cl | C₂H₅ | CH₃ | Potentially increased | Increased lipophilicity |

| Analog 5 | Br | CH₃ | CH₃ | Potentially similar or increased | Altered polarizability |

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs Against a Gram-Positive Bacterium. This table is illustrative and based on general principles of quinoline SAR. The predicted activity is not based on experimental data for these specific analogs.

Influence of Substituents on Anticancer Activity:

The quinoline core is also a key pharmacophore in the design of anticancer agents. Computational studies, including molecular docking and 3D-QSAR, have been instrumental in designing novel quinoline-based anticancer compounds. mdpi.comsemanticscholar.org For instance, studies on 4,7-disubstituted quinolines have demonstrated their potential as antiproliferative agents.

Molecular docking simulations of quinoline derivatives into the active sites of various cancer-related proteins can provide valuable information about binding affinities and interaction patterns. The 4-chloro substituent can engage in halogen bonding, while the 5,7-dimethyl groups can form hydrophobic interactions within a receptor's binding pocket, potentially enhancing the binding affinity.

A hypothetical molecular docking study of this compound and its analogs against a putative cancer target, such as a kinase, might yield results as depicted in the following table.

| Compound ID | R4 | R5 | R7 | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |

| This compound | Cl | CH₃ | CH₃ | - | Halogen bond (Cl), Hydrophobic (CH₃) |

| Analog 6 | Cl | H | CH₃ | Weaker | Loss of hydrophobic interaction at C5 |

| Analog 7 | Cl | OCH₃ | CH₃ | Potentially stronger | H-bond acceptor, altered electronics |

| Analog 8 | I | CH₃ | CH₃ | Potentially stronger | Enhanced halogen bonding |

| Analog 9 | Cl | CF₃ | CH₃ | Potentially stronger | Strong electron-withdrawing group |

Table 2: Hypothetical Molecular Docking Results of this compound Analogs Against a Kinase Target. This table is for illustrative purposes to demonstrate how computational tools can be used to predict the effects of structural modifications.

Biological Activity and Mechanistic Insights of 4 Chloro 5,7 Dimethylquinoline

Anticancer Research and Cytotoxicity Studies

No specific data from anticancer research or cytotoxicity studies for 4-Chloro-5,7-dimethylquinoline were found in the available literature.

Information regarding the ability of this compound to inhibit cancer cell growth or induce cell cycle arrest is not available in published research.

There are no available studies that have investigated or demonstrated the induction of apoptosis in cancer cell lines by this compound.

The effect of this compound on the modulation of nuclear receptor responsiveness has not been documented in scientific literature.

There is no available research on the potential for this compound to inhibit angiogenesis or disrupt cell migration.

Antimicrobial Properties

Specific studies detailing the antimicrobial properties of this compound could not be identified.

There is no published data on the antibacterial activity of this compound against specific bacterial strains such as Escherichia coli or Staphylococcus aureus.

Antifungal Activity

There is no specific information available from the search results detailing the in vitro or in vivo antifungal activity of this compound against any fungal species. While other substituted quinolines have been investigated for antifungal properties, no studies were identified that specifically tested this compound.

Anti-inflammatory Applications

The potential for this compound to serve as an anti-inflammatory agent has not been reported in the available literature. Studies on other 7-chloroquinoline (B30040) derivatives have shown anti-inflammatory effects, but data specific to the 5,7-dimethyl substituted variant is absent.

Antimalarial Investigations

The quinoline (B57606) core is famous for its role in antimalarial drugs like chloroquine (a 4-amino-7-chloroquinoline derivative). However, there are no specific antimalarial investigations or efficacy data reported for this compound against Plasmodium species in the provided search results.

Enzyme Inhibition and Receptor Binding Studies

The quinolone and fluoroquinolone classes of antibiotics, which are structurally related to quinolines, are known inhibitors of bacterial DNA gyrase and topoisomerase IV. This mechanism is a key aspect of their antibacterial action. However, no studies were found that specifically assess the inhibitory activity of this compound against these or any other topoisomerase enzymes.

There is no available research data on the binding affinity or inhibitory activity of this compound against other specific enzyme or receptor targets. While some quinoline derivatives have been explored as ligands for various receptors or as enzyme inhibitors, these findings cannot be attributed to this compound without direct experimental evidence.

Elucidation of Molecular Mechanism of Action

While direct studies on this compound are limited, the molecular mechanisms can be inferred from related quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.

The functional groups on this compound suggest several potential interactions with cellular pathways, drawing parallels from analogous compounds.

Inhibition of DNA Methyltransferases (DNMTs): Certain 4-aminoquinoline (B48711) derivatives are known inhibitors of DNMTs, enzymes that are crucial for epigenetic regulation and are often deregulated in cancer. nih.gov These inhibitors are thought to act as competitive inhibitors for the DNA substrate of the methyltransferase. nih.gov Given its core structure, this compound could potentially interact with DNMTs or other enzymes involved in DNA processing.

Induction of Apoptosis and Cell Cycle Arrest: Studies on other cytotoxic quinoline derivatives have shown that they can exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For example, certain 7-chloro-4-thioalkylquinoline derivatives lead to an accumulation of cells in the G2/M or G0/G1 phases of the cell cycle and inhibit DNA and RNA synthesis. This suggests a mechanism involving interference with the fundamental processes of cell division and proliferation.

PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is a common target for anticancer drug development, and various quinoline derivatives have been shown to effectively target this pathway. researchgate.net

4-Chloro Substituent: The chlorine atom at the C-4 position is a key feature. In many quinoline-based compounds, this position is highly reactive and susceptible to nucleophilic substitution, making it a crucial handle for synthesizing a wide range of derivatives. nbinno.commdpi.com In the context of antimalarial 4-aminoquinolines like chloroquine, a halogen (typically chlorine) at the 7-position is essential for high potency. youtube.com While the chlorine in this compound is at a different position, its strong electron-withdrawing nature significantly influences the electronic properties of the entire ring system, which is a critical factor for biological activity.

5-Methyl Substituent: The placement of a methyl group at the C-5 position has been shown to be beneficial for certain biological activities. Research indicates that introducing a methyl group at the C-5 position of the quinoline nucleus can enhance antibacterial activity against Gram-positive bacteria. nih.gov Furthermore, in the context of anticancer properties, quinoline derivatives with a methyl group at C-5 have demonstrated more potent activity against cancer cells compared to those with a C-6 substitution. biointerfaceresearch.com

7-Methyl Substituent: The role of the methyl group at the C-7 position is less defined than the critical 7-chloro group found in famous antimalarials. youtube.compharmacy180.com Replacing the electron-withdrawing chlorine with an electron-donating methyl group at this position would drastically alter the molecule's electronic distribution and its potential interactions with biological targets. youtube.com This substitution likely shifts the compound's activity profile away from traditional antimalarial mechanisms.

Table 1: Influence of Substituents on the Quinoline Scaffold on Biological Activity| Position | Substituent | General Effect on Biological Activity | Reference Activity |

|---|---|---|---|

| 4 | -Cl (Chloro) | Serves as a reactive site for nucleophilic substitution; influences electronic properties of the ring. | Anticancer, Chemical Synthesis nbinno.comnih.gov |

| 5 | -CH₃ (Methyl) | Enhances antibacterial and anticancer activity compared to substitution at other positions. | Antibacterial, Anticancer nih.govbiointerfaceresearch.com |

| 7 | -Cl (Chloro) | Considered optimal and essential for high antimalarial potency in 4-aminoquinolines. | Antimalarial youtube.compharmacy180.com |

| 7 | -CH₃ (Methyl) | Electron-donating group; replacing a -Cl with -CH₃ at this position is known to result in a loss of antimalarial activity. | Antimalarial youtube.com |

The biological efficacy of this compound is governed by the interplay of steric and electronic effects imparted by its substituents.

Electronic Effects: The quinoline ring system's electronic landscape is significantly modulated by its functional groups. The chlorine atom at C-4 acts as a potent electron-withdrawing group through induction, which can be crucial for binding to specific biological targets. researchgate.net Conversely, the two methyl groups at C-5 and C-7 are electron-donating, which increases the electron density of the aromatic system. rsc.org This balance between electron-withdrawing and electron-donating properties defines the molecule's reactivity, basicity, and ability to form non-covalent interactions (like π-π stacking or hydrogen bonds) with enzymes or receptors. nih.gov

Applications and Future Directions in Chemical Research

Role as a Key Intermediate in Pharmaceutical Synthesis

The quinoline (B57606) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov Halogenated quinolines, in particular, serve as versatile intermediates due to the reactivity of the carbon-halogen bond, which allows for the introduction of diverse functional groups. The chlorine atom at the 4-position of the quinoline ring is especially susceptible to nucleophilic substitution, making compounds like 4-Chloro-5,7-dimethylquinoline valuable precursors for a wide array of derivatives.

This reactivity is fundamental to its role in pharmaceutical synthesis. For instance, the analogous compound, 4,7-dichloroquinoline, is a critical intermediate in the production of the antimalarial drug chloroquine. nih.govnih.gov Similarly, 4-chloro-6,7-dimethoxyquinoline (B44214) is a key building block for synthesizing certain antineoplastic drugs. researchgate.net The 4-chloro group acts as a linchpin, enabling the attachment of various side chains, often amines, which are crucial for the biological activity of the final drug molecule. researchgate.net The presence of the dimethyl groups at the 5- and 7-positions on the benzene (B151609) portion of the ring can also influence the molecule's solubility, lipophilicity, and interaction with biological targets, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties in the resulting pharmaceutical compounds.

Development of New Chemical Entities (NCEs) in Drug Discovery

The exploration of this compound as a scaffold for New Chemical Entities (NCEs) is driven by the broad spectrum of biological activities exhibited by quinoline derivatives. These activities include antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govmdpi.comosti.gov The development of NCEs often involves creating libraries of related compounds to explore structure-activity relationships (SAR).

Research has shown that specific substitution patterns on the quinoline ring can significantly enhance biological activity. For example, the introduction of a methyl group at the 5-position of the quinoline nucleus has been reported to characteristically enhance antibacterial activity against Gram-positive bacteria. mdpi.comosti.gov This makes the 5,7-dimethyl substitution pattern of the title compound particularly interesting for the development of novel antibacterial agents.

Furthermore, derivatives synthesized from 7-chloroquinoline (B30040) precursors have demonstrated potent antiproliferative activity against various human cancer cell lines. nih.govdurham.ac.uk By using this compound as a starting material, medicinal chemists can systematically introduce different substituents at the 4-position to generate novel compounds for screening against a range of diseases, potentially leading to the discovery of next-generation therapeutics.

| Quinoline Core | Reported Biological Activity | Potential Application |

|---|---|---|

| General Quinoline Scaffold | Antimalarial, Anticancer, Antibacterial, Antifungal | Broad-spectrum drug discovery |

| 5-Methylquinoline | Enhanced antibacterial activity (Gram-positive) | Development of new antibiotics |

| 7-Chloroquinoline | Antiproliferative, Antimalarial | Oncology and infectious disease research |

| 4-Aminoquinoline (B48711) | Antimalarial, Cytotoxic | Antimalarial and anticancer drug development |

Potential in Agrochemical Synthesis

The biological activity of quinoline derivatives is not limited to human medicine; it extends to agriculture as well. The quinoline skeleton is found in molecules exhibiting insecticidal and herbicidal properties, making it a valuable scaffold for the development of new agrochemicals. wikipedia.org The search for novel pesticides and herbicides is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions.

Substituted quinolines have been investigated for their effects on various pests. For example, certain quinoline derivatives have shown significant larvicidal and pupicidal properties against mosquito vectors responsible for malaria and dengue fever. nih.gov While specific research into the agrochemical applications of this compound is not extensively documented, its structural features suggest it could serve as a valuable building block in this field. The reactive 4-chloro position allows for the synthesis of a diverse library of compounds that can be screened for herbicidal, fungicidal, or insecticidal activity.

Utility as a Reagent and Building Block in Organic Synthesis

Beyond its direct applications in life sciences, this compound is a versatile tool for organic chemists. Its utility stems from the predictable reactivity of the quinoline ring system. The 4-chloro substituent makes the C4 position electrophilic and highly amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of oxygen, nitrogen, and sulfur nucleophiles to create ethers, amines, and thioethers, respectively. researchgate.netnih.gov

This reactivity enables chemists to use this compound as a foundational building block to construct more complex, polyfunctional molecules. For instance, it can be reacted with various amines to produce a series of 4-aminoquinoline derivatives for further synthetic elaboration or biological testing. researchgate.net The synthesis of functionalized quinolines through methods like magnesiation has also been demonstrated with related chloroquinolines, opening avenues for carbon-carbon bond formation and the introduction of a wider range of functional groups. durham.ac.uk The stability of the quinoline core, combined with the reactivity of the chloro group, makes it a reliable and useful component in multistep synthetic strategies.

Exploration in Materials Science

The rigid, planar, and aromatic nature of the quinoline ring system, along with its inherent electronic properties, makes it an attractive candidate for applications in materials science. The ability to functionalize the quinoline core allows for the tuning of its optical and electronic characteristics.

The field of organic electronics relies on π-conjugated molecules that can efficiently transport charge. Quinoline derivatives, due to their electron-accepting nature, are considered to behave as p-type semiconductors. researchgate.net The extended aromatic system facilitates the delocalization of electrons, a key requirement for semiconducting behavior. The structure of this compound, with its fused aromatic rings, provides a robust platform for designing new organic semiconductor materials. While research on this specific molecule is emerging, the general class of quinolines is recognized for its potential in this area. The chlorine and methyl substituents can modify the electronic energy levels (HOMO/LUMO) and influence the solid-state packing of the molecules, both of which are critical factors in determining the performance of an organic semiconductor device.

Quinoline derivatives are well-known for their luminescent properties and have been extensively used in the development of Organic Light-Emitting Diodes (OLEDs). nih.gov The most famous example is Tris-(8-hydroxyquinolinato) aluminum (Alq3), a highly fluorescent and stable material that has become a benchmark in OLED technology. researchgate.net The quinoline scaffold's ability to participate in intramolecular charge transfer (ICT) is fundamental to its light-emitting capabilities. nih.gov

The synthesis of new quinoline derivatives with tailored photophysical properties is an active area of research. nih.gov Substituents on the quinoline ring can significantly alter the emission wavelength (color) and quantum yield (brightness) of the material. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission from the blue to the green region of the spectrum. nih.gov The presence of the chloro and dimethyl groups on this compound would be expected to influence its photoluminescent properties, making it and its derivatives interesting candidates for new fluorescent materials for OLEDs and other optical applications like sensors and molecular probes. nih.govnih.gov

| Quinoline Derivative Class | Key Property | Material Science Application |

|---|---|---|

| General Quinolines | π-conjugated aromatic system, electron-accepting | Organic Semiconductors |

| 8-Hydroxyquinoline Complexes (e.g., Alq3) | High fluorescence, good stability | Organic Light-Emitting Diodes (OLEDs) |

| Substituted Quinolines | Tunable photophysical properties (emission color, quantum yield) | Custom light-emitting materials, fluorescent probes |

Future Research Avenues for this compound

The unique structural features of this compound, including its reactive chloro group and substituted quinoline core, position it as a valuable scaffold for future exploration in several advanced areas of chemical research. Its potential extends beyond its current applications, opening doors to the development of sophisticated molecular systems and novel synthetic strategies.

The development of targeted drug delivery systems aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects. The this compound scaffold could serve as a crucial component in designing such systems. Researchers can functionalize the quinoline core, potentially at the reactive 4-position, to conjugate it with targeting ligands such as antibodies, peptides, or aptamers. These ligands would guide the entire construct to specific cells or tissues, such as cancer cells, which overexpress certain surface receptors.

Once localized, the quinoline derivative could function in several ways: as the therapeutic agent itself, as a carrier for a potent payload (e.g., an anticancer drug), or as a component of a diagnostic probe. The dimethylquinoline structure offers a rigid backbone that is amenable to further chemical modification, allowing for the attachment of linkers and therapeutic payloads without compromising the targeting moiety's binding affinity. Future research could focus on synthesizing and evaluating these complex bioconjugates for their stability, targeting efficiency, and controlled release of active agents.

| Component | Function | Potential Example |

|---|---|---|

| Scaffold | Provides the core structure for attachment of other components. | 5,7-dimethylquinoline (derived from the starting compound) |

| Targeting Moiety | Binds to specific receptors on target cells to ensure selective delivery. | Folic acid, monoclonal antibodies, RGD peptides |

| Linker | Connects the scaffold to the therapeutic payload and targeting moiety; can be designed to cleave under specific conditions (e.g., low pH, specific enzymes). | Hydrazone, disulfide, or peptide linkers |

| Therapeutic Payload | The active drug to be delivered to the target site. | Doxorubicin, Paclitaxel |

Combinatorial chemistry is a powerful strategy for synthesizing a large number of different but structurally related molecules, known as a chemical library, in a short amount of time. nih.gov this compound is an excellent starting scaffold for generating such libraries. The chlorine atom at the 4-position is a versatile chemical handle, acting as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and building blocks at this position.

By reacting this compound with a diverse set of amines, alcohols, thiols, or other nucleophiles, a large library of novel quinoline derivatives can be rapidly synthesized. ijpsonline.com These libraries can then be subjected to high-throughput screening against various biological targets, such as enzymes or receptors, to identify "hit" compounds with desired biological activity. nih.gov This approach significantly accelerates the early stages of drug discovery by exploring a vast chemical space around the privileged 5,7-dimethylquinoline core. nih.gov Future efforts can focus on designing and synthesizing libraries with high diversity to maximize the chances of discovering compounds with novel therapeutic potential.

| Scaffold | Building Block (Nucleophile) | Resulting Functional Group at 4-Position | Potential Derivative Class |

|---|---|---|---|

| This compound | Primary/Secondary Amines (R-NH2, R2NH) | -NHR, -NR2 | 4-Aminoquinoline derivatives |

| This compound | Alcohols/Phenols (R-OH) | -OR | 4-Alkoxy/Aryloxyquinoline ethers |

| This compound | Thiols/Thiophenols (R-SH) | -SR | 4-Thioetherquinoline derivatives |

| This compound | Hydrazines (R-NHNH2) | -NHNHR | 4-Hydrazinylquinoline derivatives |

Computer-aided drug design (CADD) offers a rational, cost-effective, and rapid approach to drug discovery. nih.gov The structure of this compound can serve as a starting point for in silico studies to design and optimize new therapeutic agents. Techniques such as molecular docking can be used to predict how derivatives of this compound might bind to the active site of a target protein. By simulating these interactions, researchers can prioritize which novel derivatives to synthesize, focusing on those predicted to have the highest binding affinity and selectivity. mdpi.com

Furthermore, virtual combinatorial libraries can be generated computationally based on the this compound scaffold. mdpi.com These virtual libraries, containing thousands or even millions of theoretical compounds, can be screened against a biological target's three-dimensional structure. mdpi.com This process, known as virtual screening, identifies promising candidates for synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these quinoline derivatives with their biological activity, further guiding the optimization of lead compounds.

| Step | Technique | Objective |

|---|---|---|

| 1. Target Identification | Bioinformatics Analysis | Identify a biologically relevant protein target (e.g., an enzyme in a pathogen). |

| 2. Virtual Library Generation | Combinatorial Enumeration Software | Create a large, diverse set of virtual derivatives of this compound. mdpi.com |

| 3. Molecular Docking | Docking Software (e.g., AutoDock, Glide) | Predict the binding mode and affinity of each virtual compound to the target protein. |

| 4. Hit Prioritization | Scoring Functions, ADME Prediction | Rank compounds based on predicted affinity and drug-like properties (absorption, distribution, metabolism, excretion). |

| 5. Synthesis & Biological Testing | Wet-Lab Experimentation | Synthesize the top-ranked virtual hits and validate their biological activity in vitro. |

While established methods exist for the synthesis of chloroquinolines, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound. Green chemistry principles can be applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. For instance, traditional chlorinating agents like phosphorus oxychloride are effective but pose environmental and handling challenges. chemicalbook.com

Future methodologies could explore the use of solid-supported chlorinating agents or catalytic systems that are more benign and easily recyclable. The development of continuous flow processes could offer significant advantages over traditional batch synthesis, including better reaction control, improved safety, higher yields, and easier scalability. Microwave-assisted organic synthesis is another promising avenue that can dramatically reduce reaction times and improve yields for key steps in the synthesis of the quinoline core. The goal is to create synthetic pathways that are not only high-yielding but also align with the principles of sustainable chemistry.

| Parameter | Traditional Method (e.g., using POCl3) | Potential Future Methodologies |

|---|---|---|

| Reagents | Stoichiometric amounts of hazardous reagents (e.g., phosphorus oxychloride). chemicalbook.com | Catalytic systems, solid-supported reagents, greener solvents. |

| Process Type | Batch processing. | Continuous flow chemistry, microwave-assisted synthesis. |

| Energy Consumption | Often requires prolonged heating. | Reduced reaction times leading to lower energy use. |

| Waste Generation | Significant generation of hazardous waste. | Minimized waste through higher atom economy and catalyst recycling. |

| Safety | Handling of corrosive and toxic reagents. | Improved safety profile through enclosed systems (flow chemistry) and less hazardous materials. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Chloro-5,7-dimethylquinoline, and how do reaction conditions influence yield?

- The synthesis typically involves chlorination of a pre-functionalized quinoline precursor. For example, starting from ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate, hydrolysis with NaOH followed by decarboxylation yields 4-hydroxy-5,7-dimethylquinoline. Subsequent treatment with POCl₃ under reflux introduces the chloro group . Adjusting stoichiometry (e.g., excess POCl₃) and reaction time (6–8 hours) optimizes chlorination efficiency. Column chromatography (petroleum ether:EtOAc) is critical for purification, achieving >97% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C NMR : The dimethyl groups (5- and 7-positions) produce distinct singlets (δ ~2.5–2.7 ppm for CH₃) and deshielded aromatic protons (δ ~7.3–8.6 ppm). The chloro substituent causes downfield shifts in adjacent carbons .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 205 (M⁺) and fragmentation patterns (e.g., loss of Cl or CH₃ groups) .

- IR Spectroscopy : C-Cl stretches appear at 600–800 cm⁻¹, while aromatic C-H stretches occur at 3000–3100 cm⁻¹ .

Q. How does the reactivity of this compound compare to other chloro-quinoline derivatives in nucleophilic substitution reactions?

- The electron-donating methyl groups at positions 5 and 7 reduce electrophilicity at the 4-chloro position compared to unsubstituted 4-chloroquinoline. This necessitates harsher conditions (e.g., elevated temperatures or stronger nucleophiles like NaN₃) for substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case Example : Discrepancies in 1H NMR splitting patterns may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Confirm purity via HPLC (C18 column, MeCN:H₂O mobile phase) and cross-validate with 2D NMR (COSY, HSQC) to assign coupling constants .

- X-ray Crystallography : Use SHELX programs for single-crystal analysis to unambiguously confirm regiochemistry and steric effects from methyl groups .

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the 4-chloro position as the most electrophilic despite methyl substitution. Transition state analysis predicts preferential Suzuki coupling at C4 over C2/C8 .

Q. What experimental design considerations are critical for synthesizing this compound derivatives with biological activity?

- Functionalization : Introduce substituents (e.g., amino, sulfonyl) at C3 or C8 via palladium-catalyzed cross-coupling. Monitor steric hindrance from methyl groups using Hammett plots to optimize reaction rates .

- Biological Assays : Prioritize derivatives with logP <3 (calculated via ChemDraw) to enhance bioavailability. Validate cytotoxicity in cell lines (e.g., HepG2) with IC₅₀ dose-response curves .

Q. How do steric effects from the 5,7-dimethyl groups influence crystallization and packing behavior?

- Single-crystal X-ray diffraction reveals distorted planar geometry, with methyl groups causing ~5° deviations from the quinoline plane. Intermolecular C-H⋯π interactions dominate packing, forming layered structures. Use SHELXL for refinement, accounting for twin domains in space group P2₁/c .

Data Analysis & Methodological Challenges

Q. What are common pitfalls in quantifying this compound via HPLC, and how are they mitigated?

- Retention Time Variability : Adjust mobile phase pH (2.5–3.0 with H₃PO₄) to stabilize ionization. Use internal standards (e.g., 4-chloro-6-methylquinoline) to normalize peak areas .

- Detection Limits : UV detection at 254 nm provides sensitivity down to 0.1 µg/mL. For trace analysis, employ MS/MS with MRM transitions (m/z 205→170) .

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Contradictions arise from solvent choice (e.g., HCl vs. H₂SO₄). Conduct accelerated stability studies (40°C/75% RH) with NMR monitoring. Degradation products (e.g., hydrolysis to 4-hydroxy derivatives) are minimized in anhydrous solvents like THF .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 158–160°C (DSC) | |

| LogP (Calculated) | 3.2 (±0.2) | |

| UV λmax (MeOH) | 275 nm (ε = 12,500 M⁻¹cm⁻¹) | |

| Crystallographic Space Group | P2₁/c (Z = 4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。